Alfadolonacetat

Übersicht

Beschreibung

Alfadolonacetat ist ein neuroaktives Steroid und ein Allgemeinanästhetikum. This compound ist bekannt für seine Fähigkeit, Anästhesie zu induzieren, und wurde in verschiedenen medizinischen und veterinärmedizinischen Anwendungen eingesetzt .

Herstellungsmethoden

Die Herstellung von this compound beinhaltet mehrere synthetische Routen und Reaktionsbedingungen. Eine der Methoden umfasst die Verwendung von neuroaktiven Steroidanästhetika, die durch skalierte und GMP-konforme Verfahren hergestellt werden . Diese Verfahren gewährleisten die Produktion von hochreinem this compound, das für medizinische Zwecke geeignet ist .

Wissenschaftliche Forschungsanwendungen

Alfadolonacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um das Verhalten von neuroaktiven Steroiden zu untersuchen. In der Biologie und Medizin wird es verwendet, um die Mechanismen der Anästhesie und ihre Auswirkungen auf das zentrale Nervensystem zu untersuchen . Darüber hinaus wird this compound bei der Entwicklung neuer Anästhetika und bei der Untersuchung des Steroidstoffwechsels eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Gamma-Aminobuttersäure-A-Rezeptoren (GABAA-Rezeptoren). Es wirkt als positiver allosterischer Modulator dieser Rezeptoren und verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) auf das zentrale Nervensystem . In hohen Konzentrationen kann this compound auch als direkter Agonist des GABAA-Rezeptors wirken . Diese Interaktion führt zur Induktion von Anästhesie durch Unterdrückung der neuronalen Aktivität.

Wirkmechanismus

Target of Action

Alfadolone acetate primarily targets the GABA_A receptors . These receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system (CNS). They play a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Alfadolone acetate acts as a positive allosteric modulator on GABA_A receptors . This means it enhances the effect of the neurotransmitter GABA on the GABA_A receptor, increasing the flow of chloride ions into the neuron. This leads to hyperpolarization of the neuron, making it less likely to depolarize and transmit a subsequent action potential . In other words, alfadolone acetate enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .

Biochemical Pathways

By enhancing the inhibitory effects of GABA, alfadolone acetate can affect mood, sedation, and seizure threshold, among other things .

Pharmacokinetics

It is known that the drug is a small molecule, which typically allows for good absorption and distribution within the body .

Result of Action

The primary result of alfadolone acetate’s action is a decrease in neuronal excitability, leading to its effects as a general anesthetic . This can result in loss of consciousness and a lack of sensation, making it useful for procedures requiring anesthesia . Additionally, alfadolone acetate has been noted to have antinociceptive effects, meaning it can block the detection of painful or harmful stimuli .

Action Environment

The environment in which alfadolone acetate acts can influence its efficacy and stability. Factors such as the presence of other drugs, the patient’s physiological state, and the specific characteristics of the patient’s GABA_A receptors can all influence the drug’s effects . .

Biochemische Analyse

Biochemical Properties

Alfadolone acetate is known to interact with various enzymes and proteins in the body. It has been reported to block the oestrogen-stimulated luteinizing hormone (LH) surge and impair pulsatile secretion in female rats when combined with alphaxalonet . This suggests that Alfadolone acetate may interact with enzymes and proteins involved in the regulation of hormone secretion.

Cellular Effects

Alfadolone acetate has been shown to have significant effects on various types of cells. For instance, it has been reported to decrease serum concentrations of LH in castrated rats . This suggests that Alfadolone acetate may influence cell function by impacting hormone levels and potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Alfadolone acetate can block the oestrogen-stimulated LH surge and impair pulsatile secretion in female rats

Dosage Effects in Animal Models

In animal models, the effects of Alfadolone acetate have been shown to vary with different dosages. For example, in castrated rats, a single dosage of 14 mL/kg of Alfadolone acetate was reported to decrease serum concentrations of LH

Metabolic Pathways

As a steroid anaesthetic, it is likely that it interacts with enzymes or cofactors involved in steroid metabolism .

Vorbereitungsmethoden

The preparation of alfadolone acetate involves several synthetic routes and reaction conditions. One of the methods includes the use of neuroactive steroid anaesthetic agents, which are prepared through scaled-up and Good Manufacturing Practice (GMP) methods . These methods ensure the production of high-purity alfadolone acetate suitable for medical use .

Analyse Chemischer Reaktionen

Alfadolonacetat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den in diesen Reaktionen verwendeten Reagenzien gehören Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen .

Vergleich Mit ähnlichen Verbindungen

Alfadolonacetat ähnelt anderen neuroaktiven Steroiden wie Alfaxalon, Ganaxolon, Hydroxydion, Minaxolon, Pregnanolon und Renanolon . This compound ist einzigartig in seiner Kombination mit Alfaxalon im Anästhetikum Althesin, die seine Löslichkeit und Wirksamkeit erhöht . Diese Kombination macht this compound besonders wirksam als Anästhetikum.

Eigenschaften

CAS-Nummer |

23930-37-2 |

|---|---|

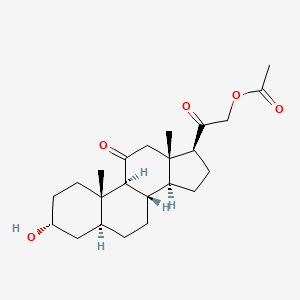

Molekularformel |

C23H34O5 |

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

[2-[(10S,13S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3/t14?,15?,16?,17?,18?,21?,22-,23-/m0/s1 |

InChI-Schlüssel |

QRJOQYLXZPQQMX-RYNCDHDXSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |

Isomerische SMILES |

CC(=O)OCC(=O)C1CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |

Aussehen |

Solid powder |

melting_point |

176.0 °C |

Key on ui other cas no. |

23930-37-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

21-acetoxy-3-alpha-hydroxy-5-alpha-pregnane-11,20-dione alfadolone alphadolone alphadolone acetate alphadolone, (3alpha,5beta)-isomer alphadolone, (3beta,5alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.